2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium chloride monohydrochloride
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Overview
Description
2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium chloride monohydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including methoxy, azo, and diazonium groups, which contribute to its diverse reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium chloride monohydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often begins with the diazotization of 2,5-dimethoxyaniline, followed by coupling with a suitable azo compound. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations. Advanced purification techniques, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium chloride monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group into amines.
Substitution: The diazonium group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium chloride monohydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Employed in biochemical assays and as a labeling agent for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium chloride monohydrochloride involves its interaction with molecular targets through its functional groups. The diazonium group can form covalent bonds with nucleophiles, while the azo group can participate in redox reactions. These interactions can modulate various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium chloride
- 2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium bromide
- 2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium sulfate
Uniqueness
The uniqueness of 2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium chloride monohydrochloride lies in its specific combination of functional groups, which confer distinct chemical reactivity and applications. Its ability to undergo diverse chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
67846-59-7 |
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Molecular Formula |
C18H18N5O4.ClH.Cl C18H19Cl2N5O4 |
Molecular Weight |
440.3 g/mol |
IUPAC Name |
4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-2,5-dimethoxybenzenediazonium;chloride;hydrochloride |
InChI |
InChI=1S/C18H17N5O4.2ClH/c1-11(24)17(18(25)20-12-7-5-4-6-8-12)23-22-14-10-15(26-2)13(21-19)9-16(14)27-3;;/h4-10,17H,1-3H3;2*1H |
InChI Key |
BMBZQBZJZSCXNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC(=C(C=C2OC)[N+]#N)OC.Cl.[Cl-] |
Origin of Product |
United States |
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